H-2Abz-DL-Ser-DL-Pro-DL-Tyr(3-NO2)-OH
Description
H-2Abz-DL-Ser-DL-Pro-DL-Tyr(3-NO2)-OH is a synthetic tetrapeptide featuring a modified tyrosine residue with a nitro group at the 3-position. The compound’s structure includes:
- N-terminal 2-aminobenzoic acid (2Abz): A non-proteinogenic aromatic amino acid derivative.
- DL-Serine (DL-Ser): A non-chiral serine variant.
- DL-Proline (DL-Pro): A cyclic secondary amine with mixed stereochemistry.
- DL-Tyrosine(3-NO₂): A tyrosine analog substituted with a nitro group at the phenolic ring’s 3-position.
This peptide is likely designed for pharmaceutical applications, leveraging the electron-withdrawing nitro group to modulate receptor binding, stability, or solubility. Its mixed DL-configuration may enhance metabolic resistance compared to purely L- or D-enantiomers .
Properties
IUPAC Name |
2-[[1-[2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O9/c25-15-5-2-1-4-14(15)21(32)27-17(12-30)23(34)28-9-3-6-18(28)22(33)26-16(24(35)36)10-13-7-8-20(31)19(11-13)29(37)38/h1-2,4-5,7-8,11,16-18,30-31H,3,6,9-10,12,25H2,(H,26,33)(H,27,32)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLMBNGGUMATLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C2=CC=CC=C2N)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its nitro-substituted tyrosine and mixed stereochemistry. Below is a comparative analysis with hypothetical analogues based on substituent variations (inferred from patent data and peptide chemistry principles):
| Parameter | H-2Abz-DL-Ser-DL-Pro-DL-Tyr(3-NO₂)-OH | Tyr(4-NO₂) Analogue | Tyr(3-CH₃) Analogue | Tyr(3-OH) (Standard Tyr) |
|---|---|---|---|---|
| Substituent Position | 3-NO₂ on Tyr | 4-NO₂ on Tyr | 3-CH₃ on Tyr | 3-OH on Tyr |
| Electronic Effects | Strong electron-withdrawing | Moderate electron-withdrawing | Electron-donating | Electron-donating (polar) |
| Solubility | Likely reduced (nitro group hydrophobicity) | Similar to 3-NO₂ | Increased (CH₃ hydrophobicity) | High (OH polarity) |
| Receptor Binding | Enhanced affinity (nitro’s dipole) | Potential steric hindrance at 4-position | Reduced polarity may weaken interactions | Standard H-bonding capacity |
| Metabolic Stability | High (nitro resists oxidation) | Similar to 3-NO₂ | Moderate (CH₃ susceptible to demethylation) | Low (OH prone to sulfation/glucuronidation) |
Key Findings
Nitro Group Impact: The 3-NO₂ substitution distinguishes this compound from standard tyrosine-containing peptides. The nitro group’s electron-withdrawing nature may enhance binding to aromatic-rich enzyme active sites (e.g., proteases or kinases) compared to methyl or hydroxyl groups .
Stereochemical Mix : The DL-configuration in serine, proline, and tyrosine likely improves resistance to enzymatic degradation compared to all-L or all-D peptides, a strategy used in peptidomimetic drug design.
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